7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2h)-one
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-methoxy-3-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H13NO2/c1-7-5-8-3-4-9(14-2)6-10(8)11(13)12-7/h3-4,6-7H,5H2,1-2H3,(H,12,13) |
InChI Key |
DESUGVAIPCNAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)OC)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzaldehyde.
Formation of Isoquinoline Intermediate: The benzaldehyde undergoes a Pictet-Spengler reaction with an amine to form the isoquinoline intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
Reduction: The final step involves the reduction of the isoquinoline to the dihydroisoquinolinone using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated isoquinolinones.
Substitution: Various substituted isoquinolinones depending on the reagents used.
Scientific Research Applications
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.
Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways.
DNA Interaction: The compound may intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of DHIQ derivatives are highly dependent on substituent patterns. Key comparisons include:
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and nitro/fluoro (electron-withdrawing) groups modulate electronic density, affecting tubulin binding and antiproliferative activity. For instance, 16g (with methoxy groups) exhibits nanomolar GI₅₀ values due to enhanced hydrogen bonding and conformational rigidity , whereas nitro derivatives (e.g., ) show reduced solubility and bioavailability.
- Linker Diversity : Carbonyl-linked DHIQs (e.g., 16g ) demonstrate superior antiproliferative activity compared to methylene- or sulfonyl-linked analogues, as the carbonyl group stabilizes a "steroid-like" conformation critical for tubulin interaction .
Physicochemical Properties
- Lipophilicity (LogP) : The methyl group in 7-Methoxy-3-methyl-DHIQ increases LogP (~2.45 estimated), enhancing membrane permeability compared to polar derivatives like 6-hydroxy-DHIQ (LogP ~1.58) .
- Melting Points : 7-Alkoxy-DHIQs (e.g., 7-hexyloxy: 51°C) have lower melting points than sulfur-containing analogues (e.g., 7-hexylthio: 60°C), reflecting differences in crystallinity due to weaker S–S interactions .
Biological Activity
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinoline derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H11NO2 and can be represented structurally as follows:
This compound features a methoxy group at the 7-position and a methyl group at the 3-position, which may influence its biological properties.
Neuroprotective Effects
Recent studies have shown that compounds in the dihydroisoquinoline family exhibit significant neuroprotective effects. For instance, a related compound (6a-1), which shares structural similarities with this compound, demonstrated protective effects against corticosterone-induced lesions in PC12 cells. This suggests that this compound may also possess similar neuroprotective properties.
Table 1: Protective Effects on PC12 Cells
| Compound | Concentration (µM) | Protection Rate (%) |
|---|---|---|
| 6a-1 | 1.25 | 25.4 |
| 6a-2 | 1.25 | 32.7 |
| 6a-9 | 1.25 | 20.3 |
| This compound | TBD | TBD |
Antidepressant Potential
The antidepressant potential of isoquinoline derivatives is another area of interest. In vivo studies using the forced swim test (FST) indicated that compounds similar to this compound could significantly reduce immobility time in rats, suggesting an antidepressant effect. The mechanism appears to involve modulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Insulin-like Growth Factor (IGF-1), which are crucial for neuronal survival and function.
Neuroprotection
The neuroprotective mechanisms may involve:
- Reduction of Reactive Oxygen Species (ROS) : Dihydroisoquinoline derivatives can decrease oxidative stress in neuronal cells.
- Promotion of Neuronal Survival : Enhancing levels of neurotrophic factors that support neuron health and regeneration.
Antidepressant Mechanisms
The proposed mechanisms for antidepressant activity include:
- Modulation of Neurotransmitter Systems : Influence on serotonin and norepinephrine pathways.
- Neurogenesis Stimulation : Promoting the formation of new neurons in the hippocampus.
Case Studies and Research Findings
Several studies have explored the biological activities of isoquinoline derivatives:
- Study on Neuroprotection : A study assessed the protective effects of various dihydroisoquinoline compounds on PC12 cells subjected to corticosterone-induced damage. The results indicated that these compounds could significantly enhance cell viability and reduce apoptosis markers.
- Antidepressant Activity Evaluation : In a controlled trial, compounds structurally related to this compound were administered to rodent models exhibiting depressive behaviors. The results demonstrated a marked decrease in depressive symptoms compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
